![molecular formula C19H23N3O5S2 B2457016 N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 881932-60-1](/img/structure/B2457016.png)
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as EPB-53, is a chemical compound that has shown promising results in scientific research for various applications.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method offers simplicity, effectiveness, and affordability for quality control in pharmaceutical contexts (Ye et al., 2012).
Histone Deacetylase Inhibition
The design, synthesis, and biological evaluation of compounds related to N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs (Zhou et al., 2008).
Stannyl Radical-Mediated Reactions
Stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones has been applied to synthesize α-fluoro esters. This methodology represents a new approach for the removal of the synthetically useful sulfone moiety, showcasing the compound's versatility in organic synthesis (Wnuk et al., 1996).
Anticonvulsant Activity
N-Phenylacetylsulfamide, a compound related to the target chemical structure, has been synthesized and evaluated for its anticonvulsant activity. Although less active than some established treatments, it highlights the potential of sulfonamide derivatives in neurological applications (Chappelow & Rost, 1971).
Polyamides and Poly(amide-imide)s Synthesis
Research into the synthesis of polyamides and poly(amide–imide)s from derivatives similar to the target molecule has been conducted, exploring their potential in creating materials with specific thermal and chemical properties. These studies demonstrate the compound's role in the development of advanced polymeric materials (Saxena et al., 2003).
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYRNDXEBHSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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